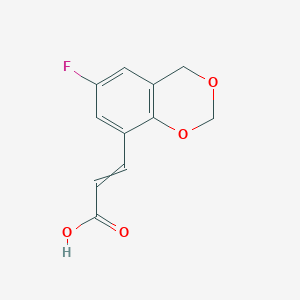

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid

描述

3-(6-Fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid is a fluorinated benzodioxin derivative with a conjugated propenoic acid side chain. The benzodioxin core consists of a fused bicyclic ether system, where the fluorine atom at position 6 enhances electronic and steric properties. This compound is structurally related to other benzodioxin derivatives, such as those cataloged in chemical databases like American Elements and Santa Cruz Biotechnology .

属性

分子式 |

C11H9FO4 |

|---|---|

分子量 |

224.18 g/mol |

IUPAC 名称 |

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14) |

InChI 键 |

RIBPFILKLFAJKT-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1 |

产品来源 |

United States |

准备方法

The synthesis of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:

Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the propenoic acid moiety: This step involves the reaction of the benzodioxin intermediate with an appropriate propenoic acid derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

化学反应分析

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

作用机制

The mechanism of action of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Structural and Functional Differences

Electronic Effects: The α,β-unsaturated carboxylic acid in the target compound enhances electron-withdrawing effects, stabilizing negative charge in deprotonated states. This contrasts with the acetic acid derivative (C₁₀H₉FO₄), where the saturated side chain lacks conjugation, leading to weaker resonance stabilization . The nitrile-containing analog (C₉H₆FNO₂) exhibits strong electron-withdrawing character, favoring nucleophilic additions but reducing hydrogen-bonding capacity compared to carboxylic acids .

Biological Interactions: The propenoic acid moiety may act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes. This property is absent in the acetic acid and nitrile derivatives .

Synthetic Utility: The nitrile group in (6-fluoro-4H-1,3-benzodioxin-8-yl)acetonitrile serves as a versatile intermediate for synthesizing amines or carboxylic acids via hydrolysis, whereas the propenoic acid derivative is more suited for direct bioconjugation .

Crystallographic and Physicochemical Properties :

- Crystallographic studies using SHELX and WinGX (common in small-molecule crystallography) reveal that the benzodioxin core in these compounds forms planar aromatic systems with hydrogen-bonding networks involving the ether oxygen and substituents .

- The acetic acid derivative (C₁₀H₉FO₄) exhibits stronger intermolecular hydrogen bonds due to the -COOH group, influencing crystal packing and solubility compared to the nitrile analog .

生物活性

3-(6-Fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound belongs to the class of benzo-1,3-dioxanes and features a benzodioxin moiety combined with a prop-2-enoic acid functional group. Its molecular formula is with a molecular weight of approximately 224.19 g/mol.

Synthesis Methods

The synthesis of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid can be approached through various methods:

- Formation of the Benzodioxin Ring : Achieved via cyclization reactions involving suitable diols and dihalides under acidic conditions.

- Fluorination : Introduction of the fluorine atom using electrophilic fluorinating agents like Selectfluor.

- Attachment of the Propanoic Acid Side Chain : Accomplished through Friedel-Crafts acylation using propanoic anhydride in the presence of Lewis acid catalysts .

The biological activity of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes, potentially modulating their activity.

- Receptor Interaction : The benzodioxin structure allows for interaction with hydrophobic pockets in proteins, influencing their function .

Antimicrobial and Antioxidant Activity

Preliminary studies indicate that compounds structurally similar to 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid exhibit significant antimicrobial and antioxidant activities. For instance, related benzodioxole derivatives have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

Comparative Studies

A comparison with structurally similar compounds highlights the unique properties of 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Fluoroquinoline | Structure | Exhibits strong antimicrobial activity |

| Benzodioxole derivatives | Structure | Known for their neuroprotective effects |

| Propanoic acid derivatives | N/A | Wide-ranging applications in metabolic studies |

The presence of the fluorine atom in 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid imparts distinct properties such as increased metabolic stability and enhanced lipophilicity compared to its chloro and bromo analogs.

Case Studies and Research Findings

Recent research has focused on elucidating the specific biological mechanisms associated with this compound. For example:

- Neuroprotective Studies : In vitro models have demonstrated that related compounds can protect dopaminergic neuronal cells from toxicity without inducing adverse effects. This suggests potential therapeutic applications in treating Parkinson's disease .

- Cytotoxicity Assays : Various cytotoxicological assays have been conducted to assess the safety profile of compounds related to 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid. These studies are crucial for establishing dosage parameters for future clinical applications .

常见问题

Q. What are the recommended synthetic strategies for preparing 3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid?

- Methodological Answer : Synthesis typically involves coupling a fluorinated benzodioxin precursor with a propenoic acid derivative. For example:

Start with 6-fluoro-4H-1,3-benzodioxin-8-ylmethylamine (CAS 859833-12-8), a structurally related compound, and perform a nucleophilic substitution or cross-coupling reaction to introduce the propenoic acid moiety .

Optimize reaction conditions (e.g., palladium-catalyzed coupling, acid-catalyzed cyclization) based on analogous benzodioxin derivatives described in patent literature .

Key challenges include maintaining regioselectivity during fluorination and stabilizing the α,β-unsaturated carboxylic acid group.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution and -NMR to resolve the benzodioxin ring protons and propenoic acid protons.

- HPLC-MS : Validate purity and molecular weight, particularly due to the compound’s potential sensitivity to hydrolysis or oxidation .

- X-ray Crystallography : Resolve the stereochemistry of the α,β-unsaturated system if crystalline derivatives are obtainable (e.g., methyl esters) .

Q. How does the conjugated system in the propenoic acid moiety influence chemical reactivity?

- Methodological Answer : The α,β-unsaturated carbonyl system enables:

- Electrophilic Additions : Test reactions with nucleophiles (e.g., thiols, amines) to assess Michael acceptor activity.

- Cycloadditions : Explore Diels-Alder reactivity with dienes under thermal or Lewis acid-catalyzed conditions .

Monitor reaction outcomes via UV-Vis spectroscopy to track conjugation changes.

Advanced Research Questions

Q. What experimental approaches can identify biological targets of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against fluorinated compound-sensitive enzymes (e.g., cytochrome P450 isoforms) using fluorometric or radiometric assays.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to potential protein targets (e.g., receptors with benzodioxin-binding domains) .

- Metabolomic Profiling : Compare metabolic perturbations in cell lines treated with the compound versus controls.

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the electron distribution of the benzodioxin ring and propenoic acid group to predict sites of metabolic oxidation .

- Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems, focusing on the compound’s logP and hydrogen-bonding capacity.

- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate bioavailability and toxicity .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzodioxin derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and solvent effects (e.g., DMSO concentration) .

- Isosteric Replacement Studies : Synthesize analogs with alternative electron-withdrawing groups (e.g., Cl, CF) to isolate fluorine-specific effects .

Q. How does the fluorine substituent impact stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (e.g., pH 1–13), UV light, and oxidizing agents (e.g., HO).

- LC-MS Stability Assays : Monitor degradation products (e.g., defluorination or ring-opening) over time .

Fluorine’s electronegativity typically enhances metabolic stability but may increase susceptibility to hydrolysis in acidic environments.

Q. What structural modifications optimize selectivity in target engagement?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with modifications to:

- Benzodioxin Ring : Vary substituent positions (e.g., 6-F vs. 8-F) .

- Propenoic Acid Chain : Introduce methyl groups or replace the double bond with a saturated linker.

- Cryo-EM or Co-crystallization : Resolve target-compound complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。